chemical structure and properties of 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione
chemical structure and properties of 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Substituted Sulfolane
This technical guide delves into the chemical identity, structural characteristics, and potential applications of 3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione. As a member of the sulfolane family of compounds, this molecule holds promise for further investigation in medicinal chemistry and materials science. The sulfolane moiety, a five-membered ring containing a sulfonyl group, is known for its high polarity and thermal stability. The introduction of a methylaminomethyl substituent at the 3-position introduces a basic nitrogen center, opening avenues for diverse chemical modifications and potential biological interactions. This document aims to provide a comprehensive overview of the current, albeit limited, knowledge of this compound, drawing upon data from related structures to illuminate its potential properties and guide future research endeavors.
Chemical Identity and Molecular Structure
3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione is a saturated heterocyclic compound. The core of the molecule is a thiolane ring, a five-membered saturated ring containing one sulfur atom. In this specific molecule, the sulfur atom is oxidized to a sulfone, denoted by the "-1,1-dione" suffix and the λ⁶ notation, indicating the hexavalent state of the sulfur. A methylaminomethyl group is attached to the third carbon atom of the thiolane ring.
Systematic IUPAC Name: 3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione
Common Synonyms:
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(1,1-Dioxo-tetrahydro-1λ⁶-thiophen-3-yl)-methyl-amine
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3-((Methylamino)methyl)tetrahydrothiophene 1,1-dioxide
Key Identifiers:
| Identifier | Value |
| CAS Number (Free Base) | 733674-69-6 |
| CAS Number (HCl Salt) | 3193-52-0[1], 53287-53-9[1][2] |
| Molecular Formula | C₆H₁₃NO₂S |
| Molecular Weight | 163.24 g/mol |
| Canonical SMILES | CNCC1CS(=O)(=O)C1 |
Molecular Structure:
Caption: 2D Chemical Structure of 3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione.
Physicochemical Properties: A Predictive and Comparative Analysis
Sulfolane (Parent Compound) Properties:
| Property | Value | Reference |
| Appearance | Colorless liquid or solid | |
| Melting Point | 27.5 °C | |
| Boiling Point | 285 °C | |
| Density | 1.261 g/cm³ | |
| Solubility | Miscible with water, aromatic hydrocarbons, and most organic solvents. Poorly soluble in aliphatic hydrocarbons. | |
| Dipole Moment | 4.8 D |
The high boiling point and miscibility with water are characteristic of the polar sulfonyl group. The introduction of the aminomethyl group in our target molecule is expected to increase its polarity and water solubility further.
Predicted Properties for 3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione:
Computational models can provide estimations of physicochemical properties. The following table presents predicted values from various sources. It is crucial to note that these are in silico predictions and require experimental verification.
| Property | Predicted Value |
| logP | -1.5 to -1.0 |
| pKa (of the amine) | 8.5 - 9.5 |
| Boiling Point | > 300 °C |
| Water Solubility | High |
The negative logP value suggests that the compound is hydrophilic. The predicted pKa indicates that the methylamino group will be protonated at physiological pH, which has significant implications for its biological behavior and formulation.
Synthesis Strategies: A Roadmap for Laboratory Preparation
While a specific, detailed synthesis protocol for 3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione has not been identified in the surveyed literature, its structure suggests several plausible synthetic routes based on established methods for the synthesis of sulfolane and 3-sulfolene derivatives.[3][4][5][6]
Conceptual Synthetic Workflow:
Caption: Potential synthetic pathways to the target compound.
Route A: Synthesis from 3-Sulfolene
This approach leverages the reactivity of 3-sulfolene, a commercially available starting material.
Step 1: Halomethylation of 3-Sulfolene 3-Sulfolene can undergo functionalization at the double bond. A possible first step is the introduction of a halomethyl group (e.g., -CH₂Br or -CH₂Cl) to yield a 3-halomethyl-3-sulfolene intermediate. This could potentially be achieved through radical addition or other electrophilic addition reactions.
Step 2: Amination The resulting halomethylated intermediate can then be subjected to nucleophilic substitution with methylamine. This reaction would replace the halide with the methylamino group to form 3-(methylaminomethyl)-3-sulfolene.
Step 3: Hydrogenation Finally, the double bond in the 3-sulfolene ring can be reduced to the saturated thiolane ring through catalytic hydrogenation (e.g., using H₂ gas and a palladium or nickel catalyst). This would yield the desired product, 3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione.
Route B: Oxidation of a Substituted Thiolane Precursor
An alternative strategy involves the synthesis of the substituted thiolane ring first, followed by oxidation of the sulfur atom.
Step 1: Synthesis of 3-[(Methylamino)methyl]thiolane This intermediate could be prepared through various multi-step sequences, potentially starting from a suitable precursor like a substituted butadiene or a functionalized thiol.
Step 2: Oxidation The sulfide in the 3-[(Methylamino)methyl]thiolane can be oxidized to the sulfone using a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA). This oxidation is typically a high-yielding and reliable transformation.
Self-Validating System in Synthesis: Throughout the synthesis, it is imperative to employ a self-validating system. This involves rigorous in-process controls and characterization at each step. Techniques such as Thin Layer Chromatography (TLC) should be used to monitor reaction progress and purity. The structure and purity of each intermediate and the final product must be unequivocally confirmed using a combination of spectroscopic methods as detailed in the following section.
Analytical Characterization: A Multi-faceted Approach
Comprehensive analytical characterization is paramount to confirm the identity and purity of 3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione. The following techniques are recommended:
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons, the methylene protons of the methylaminomethyl group, the methine proton at the 3-position, and the methylene protons of the thiolane ring. The chemical shifts and coupling patterns will provide detailed information about the connectivity of the atoms. Due to the complexity of the ring protons, 2D NMR techniques like COSY would be invaluable for definitive assignments.
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. For instance, the carbons adjacent to the sulfonyl group are expected to be deshielded and appear at a higher chemical shift.
Predicted NMR Data: In the absence of experimental data, computational methods can predict NMR chemical shifts. These predictions should be used as a guide for interpreting experimental spectra.
4.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₆H₁₃NO₂S).
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Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information. Expected fragmentation pathways may include the loss of the methylamino group or cleavage of the thiolane ring.
4.3. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
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Key Expected Absorptions:
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S=O stretch (sulfonyl group): Strong absorptions are expected in the regions of approximately 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch).
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N-H stretch (secondary amine): A weak to medium absorption is expected around 3300-3500 cm⁻¹.
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C-H stretch (alkane): Multiple absorptions are expected in the region of 2850-3000 cm⁻¹.
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Experimental Protocol Workflow for Characterization:
Caption: Workflow for the analytical characterization of the target compound.
Potential Applications and Areas for Future Research
The unique combination of a polar sulfolane scaffold and a basic aminomethyl side chain suggests several potential avenues for research and application.
5.1. Medicinal Chemistry
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Scaffold for Drug Discovery: The thiolane-1,1-dione ring can serve as a bioisostere for other five-membered rings in known bioactive molecules. Its high polarity may improve the pharmacokinetic properties of drug candidates, such as solubility and membrane permeability.
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Potential Pharmacological Activities: Derivatives of sulfolane have been reported to possess anti-inflammatory properties. The introduction of the aminomethyl group could lead to interactions with various biological targets, including enzymes and receptors. Further screening for a range of biological activities, including but not limited to anti-inflammatory, analgesic, and antimicrobial effects, is warranted.
5.2. Materials Science
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Monomer for Polymer Synthesis: The primary amine functionality could be used as a reactive site for polymerization reactions, potentially leading to novel polymers with interesting thermal and mechanical properties.
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Functional Additive: The high polarity and thermal stability of the sulfolane core could make this compound a useful additive in various materials, such as electrolytes for batteries or as a component in specialized solvents.
Logical Relationship of Potential Applications:
Caption: Interplay of core properties and potential applications.
Conclusion and Future Directions
3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione represents an intriguing yet underexplored molecule. This guide has outlined its fundamental chemical characteristics and, by drawing parallels with related compounds, has illuminated its potential physicochemical properties and synthetic accessibility. The presence of both a highly polar sulfonyl group and a reactive amine functionality makes it a promising candidate for further investigation in both medicinal chemistry and materials science.
To unlock the full potential of this compound, future research should focus on:
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Development and optimization of a robust and scalable synthetic route.
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Comprehensive experimental characterization of its physicochemical properties.
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Thorough spectroscopic analysis to create a reference dataset.
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Systematic screening for a broad range of biological activities.
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Exploration of its utility as a monomer or functional additive in materials science.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- Brant, M. R., & Wulff, J. E. (2015).
- Chumachenko, S. V., et al. (2018). Synthesis and Plant Growth Regulatory Activity of 3-Sulfolene Derivatives. Chemistry & Chemical Technology, 12(4), 424-429.
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PubChem. (n.d.). 3-(Aminomethyl)-1lambda6-thiolane-1,1-dione. Retrieved from [Link]
- Wulff, J. E. (2015).
- Gaiday, D., et al. (2020). Polysulfones Prepared by Radical Ring-Opening Polymerization of Cyclic Sulfolane Derivatives: Density Functional Theory Calculations, Synthesis, Structure, and Polymer Reactions. Polymers, 12(11), 2539.
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NextSDS. (n.d.). 3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride. Retrieved from [Link]
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NextSDS. (n.d.). 3-methyl-3-(methylamino)-1lambda6-thiolane-1,1-dione hydrochloride. Retrieved from [Link]
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PubMed. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Retrieved from [Link]
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NextSDS. (n.d.). 3-[(methylamino)methyl]-1lambda6-thietane-1,1-dione hydrochloride. Retrieved from [Link]
![Chemical structure of 3-[(Methylamino)methyl]-1λ⁶-thiolane-1,1-dione](https://i.imgur.com/2g6J4Y7.png)
